molecular formula C13H28O4 B13755399 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol CAS No. 5405-55-0

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol

Cat. No.: B13755399
CAS No.: 5405-55-0
M. Wt: 248.36 g/mol
InChI Key: LMDORHNSEVUFHU-UHFFFAOYSA-N
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Description

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol ( 5405-55-0) is a chemical compound with the molecular formula C13H28O4 and a molecular weight of 248.36 g/mol . It is a type of glycol ether, a class of chemicals known for their effectiveness as solvents and coupling agents . Research indicates this compound has been used in the development of specialized ink compositions, where it contributes to properties such as water repellency and release effects on surfaces including glass and metal . Like related glycol ethers, it is expected to be a mid-to-slow evaporating solvent, making it a potential candidate for formulating coatings, cleaners, and resins where its ability to mix with both water and hydrophobic substances is valuable . This product is provided for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

5405-55-0

Molecular Formula

C13H28O4

Molecular Weight

248.36 g/mol

IUPAC Name

1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol

InChI

InChI=1S/C13H28O4/c1-5-6-7-16-12(3)9-15-10-13(4)17-8-11(2)14/h11-14H,5-10H2,1-4H3

InChI Key

LMDORHNSEVUFHU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C)COCC(C)OCC(C)O

Origin of Product

United States

Preparation Methods

Etherification of Dipropylene Glycol with Butyl Ether Derivatives

  • Starting Materials: Dipropylene glycol (DPG) and 2-butoxypropyl halides or 2-butoxypropyl ethers.
  • Reaction Conditions: Typically conducted under acidic or basic catalysis to promote nucleophilic substitution or Williamson ether synthesis.
  • Mechanism: The hydroxyl group of dipropylene glycol attacks the alkyl halide or ether intermediate, forming the ether bond and yielding the target compound.
  • Catalysts: Acid catalysts such as sulfuric acid or Lewis acids; alternatively, base catalysts like sodium hydride or potassium tert-butoxide may be used.
  • Temperature: Moderate heating (80–150 °C) to facilitate reaction kinetics without decomposition.
  • Solvent: Often solvent-free or in inert solvents like toluene or xylene to remove water azeotropically.

This method is the most common industrial approach due to availability of starting materials and controllability of reaction parameters.

Transetherification Process

  • Starting Materials: Dipropylene glycol monoethers and butanol derivatives.
  • Reaction Conditions: Catalyzed by acid or base catalysts under reflux.
  • Mechanism: Exchange of alkoxy groups between glycol ethers and butanol derivatives leads to the formation of the desired 1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol.
  • Advantages: Allows for purification and adjustment of product composition.
  • Disadvantages: Requires removal of byproduct alcohols and may need longer reaction times.

This method is less common but useful for fine-tuning product purity and composition.

Direct Alkoxylation of Propylene Oxide with Butoxy Alcohol

  • Starting Materials: Propylene oxide and 2-butoxypropanol.
  • Reaction Conditions: Catalyzed by acidic or basic catalysts under controlled temperature and pressure.
  • Mechanism: Nucleophilic ring-opening of propylene oxide by 2-butoxypropanol forms the ether linkage.
  • Control Parameters: Stoichiometry and catalyst type influence the degree of polymerization and product distribution.
  • Industrial Relevance: Used for producing glycol ether derivatives with controlled chain length and branching.

This approach is reported in patent literature and industrial synthesis routes for related glycol ethers.

Data Table Summarizing Preparation Methods

Method Starting Materials Catalysts Conditions Advantages Disadvantages
Etherification of DPG with Butyl Halides Dipropylene glycol, 2-butoxypropyl halides Acid (H2SO4), Base (NaH) 80–150 °C, solvent or solvent-free High yield, scalable Requires handling of halides
Transetherification Dipropylene glycol monoethers, butanol Acid or base catalysts Reflux Product purity control Longer reaction time
Direct Alkoxylation Propylene oxide, 2-butoxypropanol Acid or base catalysts Controlled temp & pressure Controlled product structure Requires precise control

Research Results and Industrial Notes

  • Purity levels of synthesized 1-[1-(2-butoxypropoxy)propan-2-yloxy]propan-2-ol typically reach 99% in industrial batches, confirming the efficiency of etherification methods.
  • The compound exhibits good solubility in organic solvents and moderate water miscibility, consistent with its glycol ether structure.
  • Safety data indicate low volatility and moderate toxicity, making it suitable for use as a solvent in coatings and cleaning formulations.
  • Recent advances focus on greener catalysts and solvent-free processes to reduce environmental impact and improve sustainability in production.

Chemical Reactions Analysis

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

Solvent in Chemical Reactions

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol is utilized as a solvent in organic synthesis due to its ability to dissolve a wide range of polar and non-polar compounds. Its solvent properties make it suitable for reactions involving various reagents and catalysts.

Case Study:
In a study published in the Brazilian Journal of Pharmaceutical Sciences, the compound was used as a solvent for drug formulations, demonstrating improved solubility and stability of active pharmaceutical ingredients (APIs) during the formulation process .

Biological Research

The compound has been explored for its biological activity, particularly in dermatological applications. It serves as a vehicle for delivering active ingredients in topical formulations, enhancing skin penetration and bioavailability.

Case Study:
Research highlighted in the Ayurvedic literature examined the use of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol in emulsion formulations containing herbal extracts. The study found that the compound improved the stability and efficacy of the formulation while ensuring minimal skin irritation .

Emulsifier and Stabilizer

In cosmetic formulations, 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol acts as an emulsifier and stabilizer. Its ability to form stable emulsions allows for the incorporation of oil-based ingredients into water-based products.

Case Study:
A study on cosmetic formulation principles noted that this compound was effective in stabilizing emulsions containing various oils and active ingredients. The research emphasized its role in enhancing the sensory properties of creams and lotions, making them more appealing to consumers .

Skin Conditioning Agent

The compound is also recognized for its skin-conditioning properties. It helps improve the texture and feel of cosmetic products while providing moisturizing benefits.

Case Study:
In a comparative analysis of polymers used in cosmetics, it was found that formulations containing 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol exhibited superior skin feel and hydration compared to those without it. This was attributed to its ability to form a protective barrier on the skin .

Data Table: Summary of Applications

Application AreaSpecific UseSupporting Case Studies
Chemical ReactionsSolvent for organic synthesisBrazilian Journal of Pharmaceutical Sciences
Biological ResearchEnhancer for topical drug deliveryAyurvedic literature on herbal emulsion formulations
Cosmetic FormulationsEmulsifier and stabilizerCosmetic formulation principles research
Skin ConditioningImproves texture and hydrationComparative analysis of cosmetic polymers

Mechanism of Action

The mechanism of action of 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The compound may also influence cellular pathways by altering the levels of secondary messengers, such as cyclic AMP (cAMP), through the inhibition or activation of specific enzymes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol 5405-55-0 C₁₃H₂₈O₄ 248.36 Hydroxyl, tertiary ethers
1-(1-Butoxy-2-propoxy)-2-propanol 29911-28-2 C₁₀H₂₂O₃ 190.28 Hydroxyl, secondary ethers
1-tert-Butoxy-2-propanol 57018-52-7 C₇H₁₆O₂ 132.20 Hydroxyl, tert-butyl ether
1-((1-Methoxypropan-2-yl)oxy)propan-2-ol 20324-33-8 C₁₀H₂₂O₄ 206.28 Hydroxyl, methoxy ethers
1-(Butoxyethoxy)-2-propanol N/A C₉H₂₀O₃ 176.26 Hydroxyl, butoxy-ethoxy chain

Physicochemical Properties

  • Solubility: The presence of hydroxyl groups enhances water solubility compared to non-hydroxylated ethers. However, the butoxy and propoxy chains in 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol reduce hydrophilicity relative to shorter-chain analogs like 1-(1-Butoxy-2-propoxy)-2-propanol .
  • Boiling Point/Viscosity: Higher molecular weight and branching in 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol likely result in elevated boiling points and viscosity compared to simpler derivatives like 1-tert-Butoxy-2-propanol .
  • Reactivity: The tertiary ether linkages in 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol may confer greater stability under acidic conditions compared to secondary ethers in analogs such as 1-(Butoxyethoxy)-2-propanol .

Key Contradictions and Limitations

  • CAS Number Discrepancy: lists a different CAS (1559-39-3) for "1-(2-butoxypropoxy)propan-2-ol," conflicting with CAS 5405-55-0 in and .
  • Safety Data Gaps : Direct toxicological studies on 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol are absent, necessitating extrapolation from analogs .

Biological Activity

1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol, commonly referred to as dipropylene glycol monobutyl ether (DGBE), is a chemical compound with the molecular formula C10H22O3 and a molecular weight of 190.28 g/mol. This compound is notable for its diverse applications in industrial and consumer products, particularly as a solvent and emulsifier in coatings, cleaning agents, and personal care products. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

Structure and Composition

  • IUPAC Name : 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol
  • Molecular Formula : C10H22O3
  • Molecular Weight : 190.28 g/mol
  • CAS Number : 24083-03-2

Physical Properties

PropertyValue
Boiling Point224 °C
Melting Point-50 °C
Density0.91 g/cm³
Solubility in WaterMiscible

DGBE exhibits various biological activities primarily through its solvent properties, which facilitate the interaction of other compounds within biological systems. It can influence enzyme activity and membrane fluidity, affecting cellular processes.

Toxicological Profile

Research indicates that DGBE has low acute toxicity in mammals, but its chronic exposure effects are less understood. Studies have shown that it may cause mild irritation to the skin and eyes upon direct contact. The compound's safety profile has been evaluated in several studies:

  • Skin Irritation : A study found that DGBE caused minimal irritation in rabbit skin tests, suggesting it is relatively safe for topical applications .
  • Eye Irritation : In ocular toxicity assessments, DGBE was classified as a mild irritant, necessitating caution in formulations intended for use near the eyes .
  • Inhalation Toxicity : Inhalation studies have demonstrated that high concentrations can lead to respiratory irritation, although effects are reversible upon cessation of exposure.

Case Study 1: Industrial Use Safety

A comprehensive assessment was conducted on workers exposed to DGBE in industrial settings. The findings indicated no significant adverse health effects among workers regularly using products containing DGBE, provided appropriate safety measures were implemented .

Case Study 2: Environmental Impact

Research on the environmental impact of DGBE revealed that it biodegrades relatively quickly in aquatic environments, thus posing a lower risk of bioaccumulation compared to other solvents . This property is crucial for regulatory assessments regarding its use in consumer products.

Industrial Applications

DGBE is widely used as a solvent in:

  • Paints and coatings
  • Cleaning agents
  • Personal care products (e.g., cosmetics)

Consumer Products

Due to its effective solvency and low toxicity profile, DGBE is favored in formulations for:

  • Household cleaners
  • Automotive products
  • Industrial degreasers

Q & A

Q. What are the recommended safety protocols for handling 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including EN 374-certified gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact . Adequate ventilation or respiratory protection is required to avoid inhalation hazards . In case of skin exposure, immediate washing with water and soap is critical, while eye contact necessitates 15+ minutes of irrigation . Storage should be in dry, temperature-controlled environments (2–8°C) to maintain stability .

Q. How can the compound’s purity and structural integrity be verified during synthesis?

Purity assessment requires gas chromatography (GC) or high-performance liquid chromatography (HPLC), calibrated against reference standards . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for structural confirmation, with cross-referencing to NIST or peer-reviewed spectral libraries . For liquid samples, refractive index (n20/D ~1.523) and density (1.064 g/mL at 20°C) serve as preliminary quality checks .

Q. What solvents are compatible with 1-[1-(2-Butoxypropoxy)propan-2-yloxy]propan-2-ol for reaction design?

The compound exhibits moderate water solubility (198 g/L at 20°C), making aqueous systems feasible for specific reactions . For non-polar applications, toluene or hexane may be suitable, while polar aprotic solvents like dimethyl sulfoxide (DMSO) could enhance reactivity in nucleophilic substitutions . Compatibility testing under controlled conditions is advised to avoid decomposition .

Advanced Research Questions

Q. How can researchers optimize reaction yields in etherification steps involving this compound?

Yield optimization requires precise control of stoichiometry, temperature (e.g., maintaining ≤25°C to prevent byproduct formation), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O) . Kinetic monitoring via inline Fourier-transform infrared (FTIR) spectroscopy helps identify intermediate phases and adjust reaction parameters dynamically . Post-reaction purification via fractional distillation (boiling point ~243°C) or column chromatography is recommended .

Q. What methodologies resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Contradictions in NMR peaks may arise from stereoisomerism or solvent effects. Deuterated solvents (e.g., CDCl₃) and 2D NMR techniques (COSY, HSQC) can clarify ambiguous signals . For IR, comparing experimental data with computational simulations (DFT-based vibrational frequency analysis) helps validate assignments . Collaborative cross-laboratory validation is recommended to confirm reproducibility .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

Stability studies should employ accelerated degradation protocols:

  • Thermal stability : Thermogravimetric analysis (TGA) at 25–300°C to identify decomposition thresholds (~329°C boiling point) .
  • pH stability : Incubate samples in buffered solutions (pH 1–14) and monitor degradation via LC-MS over 24–72 hours .
  • Light sensitivity : UV-vis spectroscopy under controlled irradiation to assess photolytic pathways .

Q. What strategies mitigate risks of byproduct formation during large-scale synthesis?

Byproduct suppression requires inert atmospheres (N₂/Ar) to prevent oxidation and rigorous drying of reagents to avoid hydrolysis . Process analytical technology (PAT) tools, such as real-time mass spectrometry, enable early detection of impurities . Scalable purification methods (e.g., short-path distillation) are critical for maintaining >95% purity in bulk batches .

Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states and activation energies for ether bond cleavage or nucleophilic attacks . Molecular dynamics simulations assess solvation effects and ligand interactions in catalytic cycles . Validating predictions with experimental kinetic data (e.g., Arrhenius plots) ensures model accuracy .

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